molecular formula C16H16N2O3S B4603820 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide

Cat. No.: B4603820
M. Wt: 316.4 g/mol
InChI Key: NCMGNLGRLWTYHT-UHFFFAOYSA-N
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Description

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.08816355 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Potential

A study by Sakr et al. (2019) explored the design and synthesis of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents. These compounds, including variations of the 3,4-dihydroquinolin motif, demonstrated significant in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects, with some showing potent analgesic effects.

Antimicrobial and Antiviral Applications

The regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated by Batalha et al. (2019). 4-Oxoquinolines, including related 3,4-dihydroquinoline structures, are known for their various pharmacological activities, including antibacterial and antiviral properties.

Histamine Receptor Antagonism

Research by Zhou et al. (2012) synthesized 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent histamine-3 receptor antagonists. These compounds showed high selectivity and favorable pharmacokinetic properties, suggesting their potential in modulating histamine-related biological processes.

Synthesis of Heterocyclic Derivatives

Liu et al. (2016) conducted a study on the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which are heterocyclic derivatives including the dihydroquinolin structure. This research, detailed in their paper (Liu et al., 2016), demonstrates the versatility of this structure in synthesizing complex heterocyclic molecules.

Benzamide Derivatives as Histamine H3 Receptor Antagonists

A study by Nirogi et al. (2016) synthesized a series of benzamide derivatives including 3,4-dihydro-2H-isoquinolin-1-one derivatives. These compounds showed potent binding affinity for H3 receptors, indicating their potential in developing treatments targeting histamine receptors.

Sigma-2 Receptor Probes

Research by Xu et al. (2005) developed novel benzamide analogues, including 3,4-dihydroisoquinoline derivatives, as sigma-2 receptor probes. These compounds demonstrated high affinity for sigma-2 receptors and could be useful in studying sigma-2 receptors in vitro.

Cancer Therapeutics and Diagnostic Agents

A paper by Niso et al. (2016) focused on the development of benzamide derivatives, including 3,4-dihydroquinolinones, as promising targets for cancer diagnostics and therapeutics. These compounds showed high affinity for sigma-2 receptors, a target of interest in tumor diseases.

Enantiomerically Pure Quinolones for Pharmacological Applications

Harmata and Hong (2007) explored the potential of 3,4-dihydroquinolin-2(1H)-ones, including enantiomerically pure benzothiazines, in pharmacological applications. Their study (Harmata & Hong, 2007) indicates the significance of these compounds in medicinal chemistry.

Anticancer, Antibacterial, and Anti-inflammatory Agents

A synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives was reported by Bonilla-Castañeda et al. (2022), highlighting the potential of these compounds as therapeutic agents with anticancer, antibacterial, anti-inflammatory, and immunological modulator properties.

Imaging of Solid Tumors with PET

Research by Tu et al. (2007) focused on fluorine-containing benzamide analogs, including 3,4-dihydroisoquinolin derivatives, for PET imaging of sigma-2 receptor status in solid tumors. This study demonstrated the potential of these compounds in tumor imaging and diagnostics.

Anticancer Activity of Arylsulfonylimidazolidinones

Subramanian et al. (2011) evaluated novel N-arylsulfonylimidazolidinone derivatives for their in vitro anticancer activity against various human tumor cell lines. Their paper (Subramanian et al., 2011) indicated that certain derivatives exhibited comparable or superior anticancer activity to doxorubicin against select cell lines.

Inhibition of 17-β-Hydroxysteroid Dehydrogenase AKR1C3

Jamieson et al. (2012) discovered 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a potent and selective inhibitor of AKR1C3, a target in breast and prostate cancer. Their study (Jamieson et al., 2012) revealed insights into the mechanism of action and structure-activity relationships of these inhibitors.

Psychotropic, Anti-inflammatory, and Antimicrobial Activities

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited various biological activities, including psychotropic, anti-inflammatory, and antimicrobial actions, as reported by Zablotskaya et al. (2013).

EGFR Tyrosine Kinase Inhibition for Cancer Treatment

Asano et al. (2004) synthesized benzamides and benzamidines, including cyclic benzamides, as inhibitors of EGFR tyrosine kinase, demonstrating their potential in cancer treatment. Their paper (Asano et al., 2004) highlighted the structural requirements for effective inhibition of this kinase.

Future Directions

The future directions for the research and development of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide could involve further exploration of its bioactive properties, optimization of its synthesis process, and investigation of its potential applications in various fields .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c17-16(19)13-7-9-14(10-8-13)22(20,21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMGNLGRLWTYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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